Picolinic Acid Hydrochloride

Description

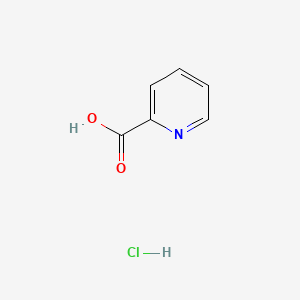

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAFXVOPGDBAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-98-6 (Parent) | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7060912 | |

| Record name | Picolinic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-80-6 | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 636-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picolinic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HE8GCH2RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Picolinic Acid Hydrochloride from α-Picoline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, scientifically grounded exploration of the synthesis of picolinic acid hydrochloride, starting from the readily available precursor, α-picoline (2-methylpyridine). Moving beyond a simple recitation of steps, this document delves into the mechanistic principles, procedural rationale, and critical parameters that govern this classic yet vital transformation. Our focus is on providing a self-validating protocol rooted in established chemical literature, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of Picolinic Acid

Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic compound with significant applications across chemistry and biology. As an efficient bidentate chelating agent for various metal ions, it plays a role in nutritional science and has been explored for therapeutic applications. In synthetic chemistry, it serves as a valuable precursor for pharmaceuticals and other complex organic molecules. The hydrochloride salt is often prepared to improve the compound's stability and handling characteristics. The most established laboratory-scale route to picolinic acid involves the oxidation of the methyl group of α-picoline, a transformation that, while conceptually simple, requires careful execution to achieve high yield and purity.

Principles of Synthesis: The Oxidation of α-Picoline

The conversion of α-picoline to picolinic acid hinges on the oxidation of the activated methyl group at the C2 position of the pyridine ring. The pyridine ring's electron-withdrawing nature makes the benzylic-like protons of the methyl group susceptible to abstraction, initiating the oxidation cascade.

Several methods exist for this oxidation, including:

-

Catalytic Air Oxidation: Often used in industrial settings, this method can be challenging to implement on a lab scale.[1][2]

-

Nitric Acid Oxidation: An effective but potentially hazardous method that can generate significant nitrogen oxide byproducts.[3]

-

Potassium Permanganate (KMnO₄) Oxidation: This is the most common and well-documented method for laboratory preparations, prized for its reliability and effectiveness.[3][4][5][6]

This guide will focus on the potassium permanganate method, which proceeds via the overall reaction:

C₅H₄N(CH₃) + 2 KMnO₄ → C₅H₄N(COOK) + 2 MnO₂ + KOH + H₂O

The initial product is the potassium salt of picolinic acid, which is then protonated and converted to its hydrochloride salt in subsequent workup steps.

Mechanistic Considerations

Potassium permanganate is a powerful oxidizing agent, with manganese in the +7 oxidation state.[7] The reaction with an alkylarene (or alkyl-heteroarene like α-picoline) is thought to initiate via a free-radical pathway, involving the abstraction of a hydrogen atom from the methyl group by the permanganate.[8] This generates a radical intermediate that undergoes rapid, successive oxidation steps, ultimately forming the carboxylate. The permanganate is reduced to manganese dioxide (MnO₂), a brown, insoluble precipitate.[7][9] Controlling the reaction temperature and the rate of oxidant addition is crucial to prevent over-oxidation and potential ring cleavage.

Experimental Protocol: A Validated Approach

The following protocol is adapted from a robust and verified procedure published in Organic Syntheses, a trusted source for reproducible chemical methods.[4] This ensures a high degree of trustworthiness and provides a solid foundation for laboratory work.

Workflow Overview

The entire process can be visualized as a multi-stage workflow, from the initial oxidation to the final purified product.

Detailed Step-by-Step Procedure

Safety Precaution: This procedure involves strong oxidizers, corrosive acids, and flammable liquids. A thorough risk assessment must be conducted. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Apparatus:

-

5-liter three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle or steam bath

Reagents & Quantities:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| α-Picoline | 93.13 | 50 g | 0.54 | 1.0 |

| Potassium Permanganate | 158.03 | 180 g (2 x 90 g) | 1.14 | 2.1 |

| Water | 18.02 | 3000 mL | - | - |

| Conc. Hydrochloric Acid | 36.46 | ~65-70 mL | - | - |

| 95% Ethanol | - | 400 mL | - | - |

| Hydrogen Chloride Gas | 36.46 | To saturation | - | - |

Procedure:

-

Reaction Setup: In the 5-L three-necked flask equipped with a stirrer and reflux condenser, combine 2500 mL of water and 50 g (0.54 mole) of α-picoline.[4]

-

First Oxidation Stage: Begin stirring and add the first 90 g (0.57 mole) portion of potassium permanganate. Heat the mixture on a steam bath. The purple color of the permanganate will gradually disappear as it is consumed. This stage typically takes about 1 hour.[4]

-

Causality Note: Adding the KMnO₄ in portions helps to control the exothermic nature of the oxidation and prevents localized overheating, which could lead to undesirable side reactions or decomposition.

-

-

Second Oxidation Stage: Once the purple color has faded, introduce the second 90 g portion of permanganate, followed by an additional 500 mL of water. Continue heating and stirring until the permanganate color is once again destroyed, which may take 2-2.5 hours.[4]

-

Manganese Dioxide Removal: Allow the reaction mixture to cool slightly, then filter the precipitated brown manganese dioxide (MnO₂) using a Büchner funnel. Wash the filter cake thoroughly with 1 L of hot water to recover any adsorbed product.[4]

-

Concentration: Combine the filtrate and the washings. Concentrate this solution to a volume of 150–200 mL using a rotary evaporator under reduced pressure.[4]

-

Acidification: Cool the concentrated solution and acidify it by slowly adding concentrated hydrochloric acid until it is acidic to Congo red paper (approximately 65–70 mL).[4]

-

Evaporation: Evaporate this acidic solution to complete dryness under reduced pressure. The resulting solid is a mixture of this compound and potassium chloride.[4]

-

Ethanolic Extraction: Transfer the solid residue to a flask and add 250 mL of 95% ethanol. Reflux the mixture for one hour. Filter the hot solution to remove the insoluble potassium chloride. Repeat the extraction on the residue with another 150 mL of 95% ethanol.[4]

-

Causality Note: this compound is soluble in hot ethanol, whereas inorganic salts like KCl have very low solubility. This difference is exploited for purification.

-

-

Precipitation of Hydrochloride Salt: Combine the ethanolic filtrates. Begin to pass dry hydrogen chloride gas through the solution. Crystals of this compound will start to separate.[4]

-

Crystallization and Isolation: Chill the solution to approximately 10°C in an ice-salt bath, continuing to saturate it with hydrogen chloride gas. This maximizes the precipitation of the product.[4]

-

Final Product: Collect the crystals by filtration, wash them with a small amount of cold ethanol or dry ether, and air-dry them. The expected yield is 43–44 g (50–51%).[4] For higher purity, the product can be recrystallized by dissolving it in hot absolute ethanol, filtering from any insoluble material, and adding an equal volume of dry ether to induce crystallization upon cooling.[4]

Chemical Transformation and Product Characterization

The key chemical transformations involve the oxidation of the methyl group and the subsequent protonation and salt formation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

Picolinic Acid Hydrochloride: A Multifaceted Modulator of Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Picolinic acid, an endogenous metabolite of L-tryptophan, and its hydrochloride salt, represent a class of molecules with a remarkable breadth of biological activities. Far from being a mere metabolic byproduct, picolinic acid has emerged as a critical player in a diverse array of physiological and pathological processes, including immune regulation, neurotransmission, and metal ion homeostasis. This technical guide provides a comprehensive exploration of the mechanisms of action of picolinic acid hydrochloride in biological systems. Synthesizing current research, this document delves into its role as a potent metal chelator, its intricate involvement in the kynurenine pathway, its immunomodulatory functions, and its emerging therapeutic potential. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to harness the unique properties of this versatile molecule.

Introduction: The Endogenous Significance of Picolinic Acid

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring compound synthesized in the body from the essential amino acid L-tryptophan. It is a structural isomer of nicotinic acid (niacin, vitamin B3), differing in the position of the carboxyl group on the pyridine ring. While nicotinic acid is a well-established precursor for the synthesis of NAD+ and NADP+, the physiological roles of picolinic acid have historically been less understood. However, a growing body of evidence now points to picolinic acid as a bioactive molecule with a wide range of effects, including neuroprotective, immunological, and anti-proliferative activities. This compound is a salt form that is often used in research and pharmaceutical applications due to its stability and solubility.

The Kynurenine Pathway: The Biosynthetic Origin of Picolinic Acid

The primary route for tryptophan degradation in the body is the kynurenine pathway, which is responsible for over 95% of tryptophan catabolism. This pathway is a critical source of several neuroactive and immunomodulatory molecules, including picolinic acid.

The synthesis of picolinic acid begins with the conversion of tryptophan to kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). A series of subsequent enzymatic steps leads to the formation of an unstable intermediate, 2-amino-3-carboxymuconate semialdehyde. At this crucial juncture, the pathway branches. The enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD) catalyzes the conversion of this intermediate to picolinic acid. Alternatively, non-enzymatic cyclization leads to the formation of the neurotoxic quinolinic acid, an NMDA receptor agonist implicated in several neurodegenerative diseases. The balance between the production of picolinic acid and quinolinic acid is therefore of significant physiological importance.

Figure 1: Simplified diagram of the kynurenine pathway highlighting the synthesis of picolinic acid.

Core Mechanism of Action: Metal Chelation

One of the most well-characterized functions of picolinic acid is its role as a bidentate chelating agent for various metal ions. Its ability to bind divalent and trivalent metal ions, including zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), chromium (Cr³⁺), copper (Cu²⁺), and manganese (Mn²⁺), is central to many of its biological effects.

The chelation of these metal ions by picolinic acid can have several important consequences:

-

Enhanced Mineral Absorption: Picolinic acid has been shown to facilitate the absorption of certain minerals, such as zinc and chromium, from the intestine. This has led to the development of mineral supplements like chromium picolinate and zinc picolinate.

-

Modulation of Enzyme Activity: Many enzymes require metal ions as cofactors. By chelating these ions, picolinic acid can modulate the activity of these enzymes, thereby influencing a wide range of cellular processes.

-

Antioxidant Properties: By chelating redox-active metals like iron and copper, picolinic acid can prevent their participation in Fenton and Haber-Weiss reactions, which generate damaging reactive oxygen species. This contributes to its observed antioxidant and neuroprotective effects.

-

Antimicrobial and Antiviral Activity: The chelation of essential metal ions can inhibit the growth and replication of various pathogens, including bacteria and enveloped viruses. Picolinic acid has been shown to inhibit the entry of viruses such as SARS-CoV-2 and influenza A virus.

Figure 2: The central role of picolinic acid as a metal chelator and its downstream biological effects.

Immunomodulatory Functions

Picolinic acid exerts significant immunomodulatory effects, primarily through its influence on macrophage and T-cell function.

-

Macrophage Activation: Picolinic acid can act as a costimulus with interferon-gamma (IFN-γ) to enhance macrophage effector functions. This includes augmenting the production of nitric oxide, a key antimicrobial and immunoregulatory molecule. It also induces the expression of macrophage inflammatory proteins (MIP-1α and MIP-1β), which are chemokines involved in recruiting other immune cells to sites of inflammation.

-

T-Cell Regulation: Picolinic acid has been shown to suppress T-cell proliferation. This effect may be linked to its ability to chelate zinc, an essential cofactor for enzymes involved in T-cell activation and proliferation.

These immunomodulatory properties suggest that picolinic acid plays a role in the body's response to infection and inflammation.

Neurobiological and Neuroprotective Roles

Within the central nervous system (CNS), picolinic acid exhibits a range of neuroprotective effects.

-

Antagonism of Quinolinic Acid Neurotoxicity: As mentioned earlier, picolinic acid is synthesized in competition with the neurotoxin quinolinic acid. Importantly, picolinic acid has been shown to block the neurotoxic effects of quinolinic acid without affecting its neuroexcitant properties. This suggests a specific neuroprotective mechanism.

-

Modulation of Neuroinflammation: By regulating immune cell function and cytokine production, picolinic acid can influence neuroinflammatory processes that are implicated in various neurological disorders.

-

Antioxidant Activity in the CNS: Its metal-chelating properties contribute to its ability to reduce oxidative stress in the brain, a common feature of neurodegenerative diseases.

Experimental Protocols

In Vitro Metal Chelation Assay (Isothermal Titration Calorimetry)

Objective: To quantify the binding affinity and thermodynamics of this compound with a specific metal ion (e.g., Zn²⁺).

Methodology:

-

Preparation of Solutions:

-

Prepare a 1 mM solution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

-

Prepare a 10 mM solution of the metal salt (e.g., ZnCl₂) in the same buffer.

-

Degas both solutions thoroughly before use.

-

-

Instrument Setup:

-

Set the isothermal titration calorimeter (ITC) to the desired experimental temperature (e.g., 25°C).

-

Equilibrate the instrument with the buffer solution.

-

-

Titration:

-

Load the sample cell with the this compound solution.

-

Load the injection syringe with the metal salt solution.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the metal salt solution into the picolinic acid solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat changes associated with each injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Causality and Self-Validation: ITC directly measures the heat released or absorbed during a binding event, providing a direct measure of the interaction. The shape of the resulting isotherm and the goodness of the fit to a theoretical model validate the binding event and provide confidence in the determined thermodynamic parameters.

Macrophage Activation Assay

Objective: To assess the effect of this compound on macrophage activation, as measured by nitric oxide production.

Methodology:

-

Cell Culture:

-

Culture a macrophage cell line (e.g., RAW 264.7) in complete DMEM medium.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare stock solutions of this compound and IFN-γ in sterile PBS.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 mM) in the presence or absence of a suboptimal concentration of IFN-γ (e.g., 10 ng/mL).

-

Include untreated cells as a negative control and cells treated with IFN-γ alone as a positive control.

-

Incubate the cells for 24-48 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatants.

-

Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Data Analysis:

-

Calculate the mean nitrite concentration for each treatment group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

-

Causality and Self-Validation: The Griess assay provides a well-established and specific method for measuring nitrite, a stable breakdown product of nitric oxide. The inclusion of appropriate positive and negative controls ensures that the observed effects are due to the treatment and not other factors. A clear dose-dependent increase in nitric oxide production in response to this compound would validate its macrophage-activating properties.

Data Summary

| Biological Activity | Key Mechanisms | Experimental Evidence | Potential Therapeutic Applications |

| Metal Chelation | Binds divalent and trivalent metal ions (Zn²⁺, Fe²⁺/Fe³⁺, Cr³⁺, etc.) | Isothermal Titration Calorimetry, Spectroscopic methods | Mineral supplementation, Antioxidant therapy, Antimicrobial/Antiviral agents |

| Immunomodulation | Macrophage activation (↑ NO, MIP-1α/β), T-cell proliferation suppression | Griess assay, ELISA for cytokines, T-cell proliferation assays | Anti-inflammatory drugs, Adjuvants in vaccines |

| Neuroprotection | Antagonism of quinolinic acid neurotoxicity, Anti-inflammatory, Antioxidant | In vivo models of neurodegeneration, Cell-based neurotoxicity assays | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) |

| Anti-proliferative | Cell cycle arrest (G1 or G2 phase, depending on cell type) | Flow cytometry, Cell viability assays | Cancer therapy |

Conclusion and Future Directions

This compound is a molecule of significant interest due to its diverse and potent biological activities. Its well-established role as a metal chelator underpins many of its immunomodulatory, neuroprotective, and anti-proliferative effects. The intricate balance of its synthesis within the kynurenine pathway further highlights its importance in maintaining physiological homeostasis.

For drug development professionals, picolinic acid and its derivatives offer a promising scaffold for the design of novel therapeutics. Future research should focus on:

-

Elucidating the precise molecular targets of picolinic acid beyond its metal-chelating properties.

-

Investigating the therapeutic potential of picolinic acid in a wider range of diseases, including inflammatory disorders, infectious diseases, and cancer.

-

Developing more potent and specific derivatives of picolinic acid with improved pharmacokinetic and pharmacodynamic profiles.

A deeper understanding of the multifaceted mechanisms of action of this compound will undoubtedly pave the way for innovative therapeutic strategies in the years to come.

An In-depth Technical Guide to the Physical and Chemical Properties of Picolinic Acid Hydrochloride

This guide provides a comprehensive technical overview of the physical and chemical properties of picolinic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information presented herein is curated to provide not only descriptive data but also insights into the experimental context and practical implications of these properties.

Introduction: The Significance of Picolinic Acid and its Hydrochloride Salt

Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring organic compound and a catabolite of the amino acid tryptophan.[1] Its hydrochloride salt is a common form used in research and development due to its enhanced stability and solubility. Picolinic acid and its derivatives are of significant interest in medicinal chemistry and materials science, acting as bidentate chelating agents for various metal ions, including chromium, zinc, manganese, copper, and iron.[1] This chelating ability is fundamental to its biological roles, which include influencing immunological responses and neuroprotective effects.[1] Understanding the fundamental physical and chemical characteristics of this compound is therefore paramount for its effective application in novel therapeutic and material innovations.

Molecular Structure and Key Identifiers

The structural integrity of a molecule dictates its interactions and, consequently, its function. This compound is the salt formed from picolinic acid and hydrochloric acid. The protonation of the pyridine nitrogen by HCl enhances the compound's polarity and aqueous solubility.

| Identifier | Value |

| Chemical Name | Pyridine-2-carboxylic acid hydrochloride |

| CAS Number | 636-80-6[2] |

| Molecular Formula | C6H6ClNO2[2] |

| Molecular Weight | 159.57 g/mol [2] |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)O.Cl[3] |

| InChIKey | HFAFXVOPGDBAOK-UHFFFAOYSA-N[3] |

Physical Properties: A Quantitative Overview

The physical properties of this compound are critical for its handling, formulation, and application. These properties are summarized in the table below, followed by a discussion of the experimental methodologies used for their determination.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 229 °C | [2] |

| Solubility | Soluble in water. | [5][6] |

| pKa | 5.4 (for the parent picolinic acid) | [7] |

Melting Point: A Purity and Stability Indicator

The melting point of a crystalline solid is a robust indicator of its purity. For this compound, a sharp melting point at 229 °C suggests a high degree of purity.[2]

The determination of the melting point is a fundamental technique in chemical analysis. The causality behind this experimental choice lies in its simplicity, accuracy for crystalline solids, and the small sample quantity required.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat distribution.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Profile: The sample is heated at a controlled rate, typically a rapid ramp to a temperature approximately 15-20 °C below the expected melting point, followed by a slower ramp of 1-2 °C per minute. This two-stage heating profile ensures that the sample temperature remains in equilibrium with the heating block, providing an accurate reading.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point where the entire sample has melted. A narrow melting range is indicative of high purity.

Solubility Profile: Guiding Formulation and Biological Application

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound's solubility in water is a key advantage for its use in aqueous formulations.[5][6]

The shake-flask method is a gold-standard technique for determining equilibrium solubility, providing a direct measure of a compound's saturation point in a given solvent.

-

System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed, inert container. The use of an excess ensures that a saturated solution is achieved.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. Constant temperature is crucial as solubility is temperature-dependent.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Acidity (pKa): Understanding Ionization Behavior

The pKa value is a measure of the acidity of a compound. For picolinic acid, the pKa of 5.4 corresponds to the dissociation of the carboxylic acid proton.[7] This value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and ability to interact with biological targets.

Potentiometric titration is a precise method for determining the pKa of a substance by monitoring pH changes upon the addition of a titrant.

-

Solution Preparation: A known concentration of this compound is dissolved in water.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is incrementally added to the this compound solution.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely governed by the pyridine ring and the carboxylic acid functional group.

Stability and Storage

This compound is generally stable under normal laboratory conditions.[10] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

Chelation and Coordination Chemistry

A hallmark of picolinic acid is its ability to act as a bidentate chelating agent, coordinating with metal ions through the pyridine nitrogen and the carboxylate oxygen.[1] This property is central to its biological activity and its applications in coordination chemistry. The formation of stable complexes with various metal ions has been extensively studied.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The protonation of the pyridine nitrogen leads to characteristic downfield shifts of the pyridine ring protons compared to the free base.[11]

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons on the pyridine ring and the carboxylic acid proton. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

-

¹³C NMR: The spectrum will reveal the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyridine ring.[12]

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for this compound include:

-

O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption from the carbonyl group of the carboxylic acid.

-

C=N and C=C stretches: Bands associated with the pyridine ring.

-

N-H stretch: A broad band resulting from the protonated pyridine nitrogen.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

-

TGA: Measures the change in mass of a sample as a function of temperature. This analysis can identify the temperature at which the compound begins to decompose.[13][14][15]

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting and decomposition.[14][15]

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in an appropriate pan (e.g., aluminum or platinum).

-

Instrumentation: The sample and a reference pan are placed in the TGA/DSC instrument.

-

Atmosphere and Heating Program: The analysis is typically run under a controlled atmosphere (e.g., nitrogen or air) with a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition and Analysis: The instrument records the weight change (TGA) and differential heat flow (DSC) as a function of temperature. The resulting thermograms are analyzed to determine decomposition temperatures and thermal events.

Crystallography

The three-dimensional arrangement of molecules in a crystal lattice is determined by X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. Studies on picolinic acid and its derivatives have revealed details about their crystal packing and hydrogen bonding networks, which are crucial for understanding their solid-state properties.[16][17][18]

Analytical Methodologies

Accurate and precise quantification of this compound is essential in various research and quality control settings.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of picolinic acid. Reversed-phase HPLC with a C18 column is a common approach.[8][9]

Caption: HPLC method development workflow.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

For the analysis of picolinic acid in complex biological matrices, CE-MS offers high separation efficiency and sensitive detection.[19] This technique is particularly useful for analyzing small sample volumes.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound. By understanding these fundamental characteristics and the experimental methodologies used for their determination, researchers, scientists, and drug development professionals can better leverage this versatile compound in their respective fields. The interplay of its structure, solubility, acidity, and chelating ability underscores its potential in a wide range of applications, from pharmaceutical formulations to advanced materials.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. 636-80-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]

- 7. Picolinic Acid [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. Picolinic Acid | SIELC Technologies [sielc.com]

- 10. fishersci.com [fishersci.com]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. spectrabase.com [spectrabase.com]

- 13. docta.ucm.es [docta.ucm.es]

- 14. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Collection - Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by Xâray Crystallography - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

The Solid-State Landscape of Picolinic Acid Hydrochloride: A Guide to Crystal Structure and Polymorphic Screening

An In-Depth Technical Guide

Introduction: The Critical Role of Solid-Form in Pharmaceutical Development

Picolinic acid, an isomer of nicotinic acid, serves as a fundamental scaffold in medicinal chemistry and is a key bidentate chelating agent for various metal ions in biological systems.[1] Its hydrochloride salt, picolinic acid hydrochloride (PHCL), is a common form used in synthesis and research.[2] For any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its solid-state properties is not merely an academic exercise; it is a cornerstone of robust drug development. The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can profoundly influence critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3][4]

Undiscovered or poorly characterized polymorphs can emerge unexpectedly during manufacturing or storage, leading to significant challenges in product consistency, efficacy, and regulatory compliance.[] Therefore, the early and comprehensive characterization of an API's solid-state landscape is a mission-critical endeavor.

This guide provides a detailed overview of the known crystal structure of this compound. More importantly, it serves as an in-depth technical manual for researchers, scientists, and drug development professionals, outlining a systematic and scientifically rigorous framework for the investigation of its potential polymorphism. We will move beyond simply listing protocols to explaining the causality behind experimental choices, empowering researchers to design and execute comprehensive polymorph screens and characterization workflows.

Part 1: The Known Crystal Structure of this compound

To date, the scientific literature describes a single, well-characterized crystalline form of this compound. Its structure has been determined by single-crystal X-ray diffraction (SCXRD) at both ambient temperature and, with higher precision, at 150 K.[6]

The molecule crystallizes in a centrosymmetric space group, a key detail for understanding its packing and potential for certain physical properties.[7] The crystal structure is stabilized by a robust network of intermolecular interactions. Notably, two strong hydrogen bonds, O—H···Cl⁻ and N—H⁺···Cl⁻, are present, forming zigzag chains of cations and anions that propagate along the crystallographic a-axis.[6] This strong, directional hydrogen bonding is a primary determinant of the crystal packing and overall stability of this known form.

Upon cooling from ambient temperature to 150 K, the unit cell exhibits anisotropic contraction. The most significant shrinkage occurs along the b-axis, which corresponds to the π–π stacking direction, indicating a strengthening of these weaker, yet significant, intermolecular forces at lower temperatures.[6]

Crystallographic Data for this compound

The following table summarizes the key crystallographic parameters for the known form of this compound, as determined at 150 K.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₆NO₂⁺·Cl⁻ | [6] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/m | [6] |

| a (Å) | 6.6499 (13) | [6] |

| b (Å) | 6.526 (2) | [6] |

| c (Å) | 8.169 (2) | [6] |

| β (°) | 110.19 (3) | [6] |

| Volume (ų) | 332.6 (2) | [6] |

| Z | 2 | [6] |

| Temperature (K) | 150 | [6] |

Part 2: A Methodological Framework for Polymorph Discovery

The absence of multiple reported polymorphs in the literature does not confirm their non-existence. It often signifies a lack of systematic investigation. The following sections provide a comprehensive workflow designed to rigorously probe the polymorphic landscape of this compound.

The Rationale for Crystallization Screening

The formation of a specific crystal polymorph is a complex interplay between thermodynamics and kinetics. The most thermodynamically stable form has the lowest free energy, but metastable forms (higher energy) can often be kinetically favored under specific crystallization conditions.[8] A polymorph screen is designed to explore a wide range of kinetic and thermodynamic conditions to induce the nucleation and growth of any accessible crystalline forms. Key variables that govern this process include the solvent, supersaturation level, temperature, and cooling rate.[8]

Experimental Protocol: Comprehensive Polymorph Screen

This protocol outlines a multi-faceted approach to crystallization, maximizing the potential for discovering new solid forms.

Materials:

-

This compound (high purity, >99%)

-

A diverse range of solvents (see Table 2)

-

Glass vials (4 mL) with screw caps

-

Microscope slides and polarized light microscope

-

Filtration apparatus (Buchner funnel, filter paper)

Table 2: Suggested Solvent Systems for Screening

| Class | Solvent | Rationale |

| Protic | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding; PHCL is known to be soluble in water and ethanol.[9][10] |

| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | Differing polarity and dipole moments can influence molecular association in solution.[9][10] |

| Aprotic Nonpolar | Toluene, Heptane | Used primarily as anti-solvents or for slurry experiments. |

Step-by-Step Methodology:

-

Solubility Assessment:

-

Begin by determining the approximate solubility of PHCL in a selection of key solvents (e.g., water, ethanol, acetonitrile) at room temperature and an elevated temperature (e.g., 50 °C). This provides the foundational data needed to design controlled crystallization experiments.

-

-

Slow Evaporation:

-

Prepare saturated or near-saturated solutions of PHCL in various solvents from Table 2 in open or partially covered vials.

-

Allow the solvent to evaporate slowly under ambient conditions.

-

Causality: This is a kinetically slow process that allows molecules ample time to organize, often favoring the growth of thermodynamically stable forms. Different solvent-solute interactions prior to evaporation can lead to different packing arrangements.

-

-

Slow Cooling Crystallization:

-

Prepare saturated solutions at an elevated temperature (e.g., 50-60 °C).

-

Slowly cool the solutions to room temperature, and then further to 4 °C. Use controlled cooling rates (e.g., 0.1 °C/min, 1 °C/min, and crash cooling).

-

Causality: The cooling rate directly impacts the level of supersaturation. Slow cooling provides a low degree of supersaturation, favoring controlled growth, while rapid cooling (crash cooling) creates high supersaturation, which can trap molecules in less stable, kinetically favored polymorphic forms.

-

-

Anti-Solvent Addition:

-

Prepare a concentrated solution of PHCL in a "good" solvent (e.g., water).

-

Slowly add a miscible "anti-solvent" (e.g., isopropanol or acetone) in which PHCL is poorly soluble, until turbidity is observed.

-

Causality: This method rapidly generates supersaturation by changing the bulk solvent properties, providing another kinetic pathway to potentially trap metastable forms.

-

-

Slurry Equilibration:

-

Place an excess of the starting PHCL solid into a series of vials containing different solvents.

-

Agitate the slurries at both ambient temperature and an elevated temperature for an extended period (e.g., 7-14 days).

-

Periodically sample the solid and analyze.

-

Causality: This experiment is designed to identify the most thermodynamically stable form under a given set of conditions. Over time, any metastable forms will dissolve and re-precipitate as the most stable form. If a new form appears, it is likely more stable than the starting material under those conditions.

-

Workflow for Polymorph Screening

Caption: Workflow for a comprehensive polymorph screen of this compound.

Part 3: Characterization of Crystalline Forms

Once solids are obtained from the screening process, a battery of analytical techniques must be employed to determine if new forms have been discovered. The key is to use orthogonal techniques that provide complementary information.

Primary Characterization: The Power of Diffraction

Powder X-Ray Diffraction (PXRD): This is the workhorse technique for polymorph identification. Each crystalline form possesses a unique crystal lattice, which results in a characteristic diffraction pattern—a "fingerprint" of the solid form.

-

Protocol:

-

Gently grind a small sample (5-10 mg) of the crystalline material to ensure random orientation.

-

Mount the sample on a zero-background sample holder.

-

Collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

-

Compare the resulting pattern to that of the starting material. New peak positions or significant changes in relative intensities indicate a potential new form.

-

Single-Crystal X-Ray Diffraction (SCXRD): If suitable single crystals are obtained, SCXRD provides the definitive crystal structure. This is the gold standard for unequivocally identifying a new polymorph, as it determines the precise arrangement of atoms in the crystal lattice, including unit cell parameters and space group.[11]

Secondary Characterization: Thermal and Spectroscopic Methods

These techniques provide confirmatory evidence and reveal information about the thermodynamic properties and intermolecular interactions of the solid forms.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify melting points, solid-solid phase transitions, and desolvation events.

-

Protocol:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Interpretation: A sharp endotherm typically corresponds to a melting event. Different polymorphs will generally have different melting points. The presence of other thermal events before the melt could indicate a phase transition from a metastable to a more stable form.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for distinguishing between anhydrous polymorphs and solvated or hydrated forms.

-

Protocol:

-

Weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Interpretation: A step-wise loss of mass at temperatures below the decomposition point indicates the loss of solvent or water, confirming a solvate or hydrate. Anhydrous polymorphs will show no mass loss before decomposition.

-

Vibrational Spectroscopy (FTIR and Raman): These techniques are highly sensitive to the local molecular environment and intermolecular interactions, particularly hydrogen bonding.[12]

-

Protocol:

-

Collect spectra of the solid samples using an appropriate instrument (e.g., ATR-FTIR or a Raman microscope).

-

Interpretation: Since polymorphs have different crystal packing and intermolecular interactions, this will result in subtle but measurable shifts in the vibrational modes, especially those associated with the carboxylic acid O-H, pyridinium N-H, and C=O groups involved in hydrogen bonding.

-

Workflow for Characterizing a New Solid Form

Caption: Analytical workflow for the characterization of a potential new polymorph.

Conclusion

While this compound currently has only one structurally characterized form in the public domain, the potential for polymorphism remains an open and critical question for its application in pharmaceutical development. The known monoclinic structure, stabilized by strong hydrogen bonding and π-stacking, serves as the essential baseline for all future solid-state research.

This guide provides the scientific rationale and detailed experimental frameworks necessary to conduct a thorough and effective polymorph screen. By systematically varying crystallization conditions and employing a suite of orthogonal analytical techniques—from the fingerprinting power of PXRD to the definitive structural elucidation of SCXRD—researchers can confidently explore the full solid-state landscape of this compound. Such a rigorous, proactive approach to solid-form characterization is indispensable for mitigating risks and building a foundation of quality and consistency into any drug development program.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Crystal growth, spectral, optical and thermal properties of semiorganic nonlinear optical material: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of Polymorphism and Cocrystallization of Active Pharmaceutical Ingredients Using Vibrational Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of Picolinic Acid Hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility of Picolinic Acid Hydrochloride in Different Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of significant interest to researchers, scientists, and professionals in drug development. Recognizing the limited availability of specific quantitative solubility data for the hydrochloride salt, this document synthesizes fundamental principles of solubility, discusses the physicochemical properties of this compound, and presents a detailed, field-proven experimental protocol for its accurate determination. By offering a robust theoretical framework alongside practical methodologies, this guide empowers researchers to understand, predict, and experimentally verify the solubility of this compound in a variety of solvent systems, thereby facilitating its application in further research and development.

Introduction to this compound

Picolinic acid, or 2-pyridinecarboxylic acid, is a pyridine derivative with a carboxylic acid substituent at the 2-position.[1] It is a catabolite of the amino acid tryptophan and is implicated in various neuroprotective, immunological, and anti-proliferative effects.[1] The hydrochloride salt of picolinic acid is often utilized in research and development to enhance the compound's stability and modify its physicochemical properties.

Chemical Identity and Structure

The chemical structure of this compound consists of the protonated pyridine ring of picolinic acid with a chloride counter-ion.

Diagram: Chemical Structure of this compound

References

The Endogenous Enigma: A Technical Guide to the Function of Picolinic Acid in the Central Nervous System

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid (PA), an endogenous catabolite of the essential amino acid L-tryptophan, has long been an enigmatic molecule within the central nervous system (CNS).[1][2][3] While its presence has been known for decades, a comprehensive understanding of its physiological and pathological roles has remained elusive. This technical guide synthesizes the current state of knowledge on the function of picolinic acid in the CNS, moving beyond a simple recitation of facts to provide a deeper, mechanistic understanding for researchers and drug development professionals. We will delve into its biosynthesis via the kynurenine pathway, its intricate relationship with the neurotoxin quinolinic acid, its neuroprotective mechanisms, and its emerging role in neuroinflammatory and neurodegenerative diseases. This guide provides not only a thorough review of the literature but also detailed experimental protocols and conceptual frameworks to empower further investigation into this fascinating molecule.

The Kynurenine Pathway: A Pivotal Crossroads for Picolinic Acid Synthesis

The journey of picolinic acid begins with the catabolism of L-tryptophan through the kynurenine pathway (KP), which accounts for over 95% of tryptophan degradation.[1][3] This intricate metabolic cascade is a critical regulator of inflammation, immune responses, and neuronal function. The fate of tryptophan down this pathway is determined by a series of enzymatic steps, with a crucial branch point determining the synthesis of either the neuroprotective picolinic acid or the neurotoxic quinolinic acid (QUIN).[1][3][4]

The key enzyme at this juncture is aminocarboxymuconate-semialdehyde decarboxylase (ACMSD).[4][5] When ACMSD is active, it shunts the intermediate 2-amino-3-carboxymuconate-semialdehyde (ACMS) towards the synthesis of picolinic acid.[4][5] In the absence or with low activity of ACMSD, ACMS spontaneously cyclizes to form quinolinic acid, a potent NMDA receptor agonist and excitotoxin.[5] This delicate balance between PA and QUIN production is a central theme in understanding the role of picolinic acid in CNS health and disease.

Visualization of the Kynurenine Pathway

Caption: The Kynurenine Pathway branching to Picolinic Acid or Quinolinic Acid.

The Neuroprotective Role of Picolinic Acid: A Counterbalance to Excitotoxicity

A significant body of evidence points to the neuroprotective functions of picolinic acid, primarily through its ability to counteract the detrimental effects of quinolinic acid.[2] Quinolinic acid-induced neurotoxicity is a well-established model for studying excitotoxic neuronal death, a common pathological mechanism in a range of neurodegenerative disorders.[6]

Antagonism of Quinolinic Acid-Induced Neurotoxicity

Picolinic acid has been demonstrated to block the neurotoxic, but not the neuroexcitant, properties of quinolinic acid.[7] This distinction is crucial, as it suggests a specific mechanism of action rather than a general dampening of neuronal activity. The protective effects of picolinic acid have been observed in various experimental paradigms, including the prevention of cholinergic neuron loss and the attenuation of striatal lesions.[2]

The Zinc Chelation Hypothesis

One of the leading hypotheses for picolinic acid's neuroprotective mechanism is its ability to chelate divalent metal ions, particularly zinc (Zn²⁺).[2] Zinc is an essential neuromodulator, but its dysregulation can contribute to neuronal damage. The theory posits that picolinic acid's chelation of zinc prevents the potentiation of quinolinic acid-induced excitotoxicity at the NMDA receptor.[2]

Visualization of Picolinic Acid's Neuroprotective Mechanism

Caption: Picolinic acid chelates zinc, preventing potentiation of QUIN-induced excitotoxicity.

Picolinic Acid in Neuroinflammatory and Neurodegenerative Diseases

Alterations in the kynurenine pathway and the balance between picolinic acid and quinolinic acid have been implicated in a spectrum of CNS disorders.[8]

Quantitative Data on Picolinic and Quinolinic Acid Levels

The following table summarizes the concentrations of picolinic acid and quinolinic acid in human plasma and cerebrospinal fluid (CSF) in healthy controls and individuals with neurological conditions. It is important to note that these values can vary depending on the analytical method and patient population.

| Analyte | Matrix | Condition | Concentration (μmol/L) | Reference |

| Picolinic Acid | Plasma | Normal Control | 0.299 ± 0.034 | [9] |

| Quinolinic Acid | Plasma | Normal Control | 0.47 ± 0.047 | [9] |

| Picolinic Acid | CSF | No Brain Injury | 0.017 ± 0.005 | [9] |

| Quinolinic Acid | CSF | No Brain Injury | 0.018 ± 0.006 | [9] |

| Picolinic Acid | CSF | Brain Injury/Edema | 0.053 ± 0.03 | [9] |

| Quinolinic Acid | CSF | Brain Injury/Edema | 0.29 ± 0.12 | [9] |

| Quinolinic Acid | Post-mortem Brain | Alzheimer's Disease | Elevated vs. Controls | [8] |

| Quinolinic Acid | CSF | Inflammatory Neurological Diseases | Markedly Increased | [10] |

| Kynurenic Acid | CSF | Huntington's & Alzheimer's Disease | Significantly Lower | [10] |

ACMSD: A Therapeutic Target

Given its pivotal role in determining the fate of the kynurenine pathway, ACMSD has emerged as a promising therapeutic target for neurological disorders characterized by excitotoxicity and neuroinflammation.[11][12] Inhibition of ACMSD would theoretically shift the metabolic flux away from the neurotoxic quinolinic acid and towards the neuroprotective picolinic acid.[1][5] The development of small molecule inhibitors of ACMSD is an active area of research with the potential to yield novel treatments for conditions such as Parkinson's disease and epilepsy.[1][5] The expression of ACMSD is subject to regulation by various metabolic transcription factors, including HNF4α and PPARα, suggesting that its activity can be modulated by nutritional and metabolic states.[7]

Experimental Protocols for Investigating Picolinic Acid Function

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Protocol for Quinolinic Acid-Induced Striatal Lesions in Rats

This protocol describes the induction of excitotoxic lesions in the rat striatum, a widely used model to study neurodegeneration and the neuroprotective effects of compounds like picolinic acid.[6][13]

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Hamilton syringe (10 µL) with a 30-gauge needle

-

Quinolinic acid solution (e.g., 240 nmol in 1 µL of phosphate-buffered saline, pH 7.4)

-

Surgical tools (scalpel, forceps, drill)

-

Wound clips or sutures

Procedure:

-

Anesthetize the rat and mount it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda and ensure the skull is level.

-

Determine the stereotaxic coordinates for the striatum (e.g., AP: +1.2 mm, ML: ±2.8 mm from bregma; DV: -5.5 mm from the dura).[13]

-

Drill a small burr hole at the target coordinates.

-

Lower the Hamilton syringe needle to the desired depth.

-

Infuse the quinolinic acid solution slowly over 5 minutes (e.g., 0.2 µL/min).

-

Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

Suture the incision and provide post-operative care, including analgesics.

Protocol for Immunohistochemistry of Tyrosine Hydroxylase

This protocol is for the visualization of dopaminergic neurons in the substantia nigra to assess neuroprotection against quinolinic acid-induced toxicity.

Materials:

-

Rat brain sections (40 µm, free-floating)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody: mouse anti-tyrosine hydroxylase (TH)

-

Secondary antibody: goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Wash free-floating sections three times in PBS for 5 minutes each.

-

Incubate sections in blocking solution for 1 hour at room temperature.

-

Incubate sections with the primary anti-TH antibody (diluted in blocking solution) overnight at 4°C.

-

Wash sections three times in PBS for 10 minutes each.

-

Incubate sections with the fluorescently labeled secondary antibody (diluted in PBS) for 2 hours at room temperature in the dark.

-

Wash sections three times in PBS for 10 minutes each in the dark.

-

Mount sections on slides and coverslip with mounting medium containing DAPI.

-

Visualize using a fluorescence microscope.

Protocol for Quantification of Picolinic Acid in Brain Tissue by GC-MS

This protocol provides a general workflow for the analysis of picolinic acid in brain tissue, based on established gas chromatography-mass spectrometry (GC-MS) methods.[9]

Materials:

-

Brain tissue sample

-

Homogenizer

-

Internal standard (e.g., deuterated picolinic acid)

-

Derivatization agent (e.g., pentafluorobenzyl bromide)

-

Organic solvents (e.g., ethyl acetate, hexane)

-

GC-MS system

Procedure:

-

Homogenize the brain tissue in an appropriate buffer.

-

Add the internal standard to the homogenate.

-

Perform a liquid-liquid extraction to isolate the acidic compounds.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in a derivatization-compatible solvent.

-

Add the derivatizing agent and incubate to form a volatile derivative of picolinic acid.

-

Inject the derivatized sample into the GC-MS.

-

Quantify the picolinic acid derivative based on its characteristic mass-to-charge ratio and retention time, using the internal standard for calibration.

The Interplay with Glutamate and GABA Neurotransmission

While the interaction of picolinic acid with the NMDA receptor via its antagonism of quinolinic acid is a primary focus, its broader influence on excitatory and inhibitory neurotransmission warrants further investigation. Quinolinic acid has been shown to stimulate the release of glutamate from synaptosomes and inhibit its uptake by astrocytes, thereby contributing to excitotoxicity.[14][15] It is plausible that picolinic acid, through its neuroprotective actions, may counteract these effects, helping to restore the balance between glutamate and GABA. Further research using techniques like in vivo microdialysis is needed to directly assess the impact of picolinic acid on the extracellular levels of these key neurotransmitters.[16][17]

Future Directions and Unanswered Questions

Despite significant progress, several questions regarding the endogenous function of picolinic acid in the CNS remain.

-

Beyond Zinc Chelation: Are there other mechanisms underlying picolinic acid's neuroprotective effects? Does it directly interact with other receptors or signaling pathways?

-

Broader Neurotransmitter Interactions: What is the precise impact of picolinic acid on glutamate, GABA, and other neurotransmitter systems in different brain regions?

-

Regulation of ACMSD: What are the detailed transcriptional and post-translational mechanisms that regulate ACMSD activity in the brain under physiological and pathological conditions?

-

Therapeutic Potential: Can ACMSD inhibitors be developed into safe and effective therapies for neurodegenerative diseases? What are the potential off-target effects of modulating the kynurenine pathway?

Conclusion

Picolinic acid is emerging from the shadows of its more notorious kynurenine pathway counterpart, quinolinic acid, as a key player in maintaining CNS homeostasis. Its neuroprotective properties, primarily through the antagonism of excitotoxicity, position it and its synthesizing enzyme, ACMSD, as exciting targets for therapeutic intervention in a range of devastating neurological disorders. The experimental frameworks and protocols provided in this guide are intended to catalyze further research, ultimately leading to a more complete understanding of this endogenous enigma and its potential to be harnessed for the benefit of human health.

References

- 1. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]

- 2. Role of zinc in blockade of excitotoxic action of quinolinic acid by picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is the Enzyme ACMSD a Novel Therapeutic Target in Parkinson’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The ACMSD gene, involved in tryptophan metabolism, is mutated in a family with cortical myoclonus, epilepsy, and parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolinic acid lesion of the striatum induces impairment in spatial learning and motor performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene - ACMSD [maayanlab.cloud]

- 8. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases [mdpi.com]

- 9. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Is the Enzyme ACMSD a Novel Therapeutic Target in Parkinson's Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quinolinic acid stimulates synaptosomal glutamate release and inhibits glutamate uptake into astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Picolinic Acid Hydrochloride: The Multifaceted L-Tryptophan Catabolite

Abstract: Picolinic acid, an endogenous catabolite of the essential amino acid L-tryptophan, stands at a critical intersection of metabolic, neurological, and immunological regulation.[1][2] Formed via the kynurenine pathway, its production is intricately balanced against the synthesis of the neurotoxin quinolinic acid and the vital coenzyme NAD+.[1][3][4] While often recognized for its potent metal-chelating properties, which are harnessed in nutritional supplements, the physiological significance of picolinic acid extends far beyond mineral transport.[5][6] It possesses a range of neuroprotective, immunomodulatory, and anti-proliferative effects, making it a molecule of profound interest to researchers in neurobiology, immunology, and drug development.[2][7] This guide provides an in-depth exploration of the biosynthesis of picolinic acid, its diverse biological functions, validated analytical methodologies for its quantification, and its emerging relevance as both a therapeutic target and a biomarker.

The Biochemical Crossroads: Synthesis via the Kynurenine Pathway

Over 95% of dietary L-tryptophan is catabolized through the kynurenine pathway (KP), a complex cascade that generates a host of bioactive molecules.[1][8] Picolinic acid is a terminal product of a specific branch of this pathway, and its synthesis is a direct consequence of a crucial enzymatic decision point that dictates the metabolic fate of tryptophan intermediates.

The pathway begins with the oxidative cleavage of L-tryptophan's indole ring by the rate-limiting enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO), which is widely expressed and inducible by inflammatory stimuli.[1][8] This initial step produces N-formylkynurenine, which is rapidly converted to kynurenine. Subsequent enzymatic steps lead to the formation of 3-hydroxyanthranilic acid, which is then oxidized to the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS).[1][9]

At this juncture, the fate of ACMS is determined by the activity of the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) .[3][4]

-

Picolinic Acid Formation: When ACMSD is active, it catalyzes the decarboxylation of ACMS to 2-aminomuconic semialdehyde. This product then undergoes a spontaneous, non-enzymatic cyclization and oxidation to form picolinic acid.[1]

-

Quinolinic Acid Formation: If ACMSD is absent, has low activity, or is saturated, ACMS spontaneously cyclizes to form quinolinic acid (QUIN), a potent NMDA receptor agonist and established neurotoxin.[1][10]

This metabolic fork, governed by ACMSD, represents a critical control point in maintaining neurological homeostasis. The relative expression of ACMSD, which is highest in the kidney and liver and very low in the brain, dictates the tissue-specific balance between the production of neuroprotective picolinic acid and neurotoxic quinolinic acid.[3]

Caption: Figure 1: L-Tryptophan Catabolism to Picolinic Acid.

Biological Functions and Mechanistic Insights

Picolinic acid's chemical structure, featuring a pyridine ring with a carboxylic acid at the 2-position, underpins its diverse biological activities, most notably its roles in neuroprotection, immune modulation, and metal ion chelation.

Neurobiological Activity

The most studied neurological function of picolinic acid is its ability to counteract the excitotoxic effects of its metabolic sibling, quinolinic acid. While QUIN over-activates NMDA receptors leading to neuronal damage, picolinic acid offers protection through a mechanism that does not appear to involve direct blockade of the NMDA receptor.[1][11] Evidence suggests that picolinic acid can prevent QUIN-induced depletion of NADPH diaphorase-containing neurons in the striatum.[12] This antagonistic relationship highlights the importance of the endogenous balance between these two tryptophan metabolites for maintaining normal neuronal function.[12] Altered levels of picolinic acid have been observed in the CSF of patients with certain CNS disorders, suggesting a potential role in the pathophysiology of neuroinflammatory conditions.[1]

Immunomodulatory Effects

Picolinic acid is an active modulator of the immune system. In vitro studies have shown it can enhance the effector functions of macrophages by augmenting interferon-γ (IFN-γ) dependent nitric oxide synthase (NOS) expression.[1] It also induces the expression of macrophage inflammatory proteins (MIP-1α and MIP-1β), key chemokines in the immune response.[1] Conversely, picolinic acid can exert immunosuppressive effects by inhibiting the proliferation and metabolic activity of activated CD4+ T cells, partly by suppressing the activation of the c-Myc proto-oncogene.[13] This dual functionality suggests a complex, context-dependent role in regulating immune homeostasis.

Metal Chelation and Bioavailability

A defining characteristic of picolinic acid is its function as a highly effective bidentate chelating agent.[5] It forms stable complexes with divalent and trivalent metal ions, including zinc (Zn²⁺), iron (Fe²⁺/³⁺), chromium (Cr³⁺), and copper (Cu²⁺).[5][14] This property is fundamental to its role in facilitating the absorption of these essential minerals from the small intestine into the bloodstream.[6]

This mechanism is the scientific basis for the formulation of mineral supplements like zinc picolinate and chromium picolinate. By forming a neutral, lipid-soluble complex, picolinic acid acts as an ionophore, shuttling the mineral across the intestinal brush border.[15][16] This significantly enhances bioavailability compared to inorganic mineral salts.[17] This chelation activity also has direct cellular consequences; for example, by chelating intracellular iron, picolinic acid can decrease ferritin levels and induce a marked increase in the expression of transferrin receptors.[18]

Analytical Methodologies for Picolinic Acid Quantification

Accurate quantification of picolinic acid in complex biological matrices is essential for studying its role in health and disease. The choice of analytical technique depends on the required sensitivity, specificity, and sample throughput.

Caption: Figure 2: General Analytical Workflow for Picolinic Acid.

Experimental Protocol: Sample Preparation from Serum

Causality: The high protein content in serum and plasma interferes with chromatographic analysis by precipitating on the column, causing blockages and altering separation characteristics. Therefore, effective deproteinization is a critical first step for achieving reliable and reproducible results. Acid precipitation is a robust and widely used method for this purpose.

Methodology:

-

Aliquoting: Transfer 200 µL of human serum into a 1.5 mL microcentrifuge tube.

-